

# An In-depth Technical Guide to the Chemical Profile of Bromadol (BDPC)

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Bromadol** (BDPC), a potent synthetic opioid of the arylcyclohexylamine class. It details the compound's chemical structure, physicochemical properties, pharmacological profile, and the experimental methodologies used for its characterization.

# **Chemical Identity and Structure**

**Bromadol**, systematically named 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol, is a synthetic opioid developed by Daniel Lednicer at The Upjohn Company in the 1970s.[1][2][3][4] Its structure is characterized by a cyclohexane ring with key substitutions that impart high affinity and efficacy at the  $\mu$ -opioid receptor.[1][4] The pharmacologically more active stereoisomer is the trans-isomer, where the hydroxy and phenylethyl groups at the C1 position and the 4-bromophenyl and dimethylamino groups at the C4 position have a specific spatial arrangement.[1][2][5]

#### Key Identifiers:

- IUPAC Name: (1s,4r)-4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol[6]
- Common Names: Bromadol, BDPC[1][2]



• CAS Number: 77239-98-6[3][4][5][7]

• Molecular Formula: C22H28BrNO[1][4][5][7][8]

Molecular Weight: 402.4 g/mol [1][4][5]

Below is a two-dimensional representation of the chemical structure of the active trans-isomer of **Bromadol** (BDPC).

Caption: 2D chemical structure of trans-Bromadol (BDPC).

# **Physicochemical Properties**

The physicochemical properties of **Bromadol** have been determined through a combination of experimental data and computational predictions. These characteristics are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source	
Appearance	White to off-white solid	[1]	
Melting Point	242–243 °C (trans-isomer HCl salt)	[1]	
208–210 °C (cis-isomer HCl salt, hydrated)	[1]		
Boiling Point	488.8 ± 45.0 °C (Predicted)	[7][9]	
Density	$1.28 \pm 0.1 \text{ g/cm}^3$ (Predicted)	[7][9]	
рКа	14.83 ± 0.40 (Predicted)	[7][9]	
LogP	5.14 (Predicted)	[8]	
Hydrogen Bond Donors	1 [8]		
Hydrogen Bond Acceptors	2	[8]	

# **Pharmacological Profile**



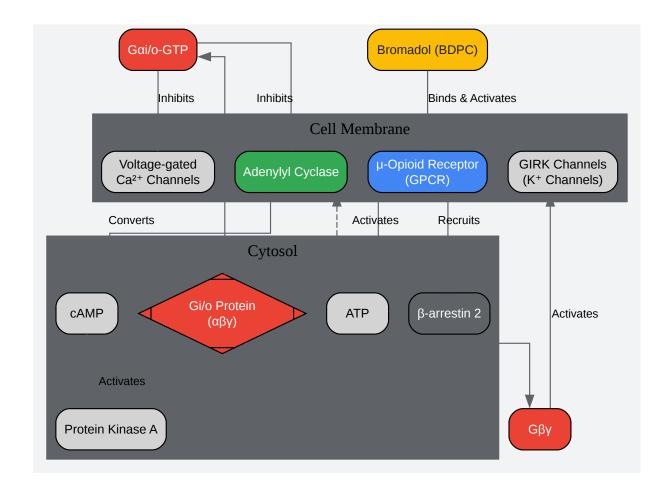
**Bromadol** is a highly potent and selective full agonist of the  $\mu$ -opioid receptor (MOR).[1][4] Its analgesic effects are significantly greater than those of morphine and fentanyl.[2][3][7][9]

Parameter	Value	Notes	Source
Mechanism of Action	Full agonist at the μ- opioid receptor	[4]	
Binding Affinity (Ki)	1.49 nM	For the µ-opioid receptor	[4][10]
Analgesic Potency	~504 times that of morphine	In animal models (trans-isomer)	[2][3][4]
~2.9 times that of fentanyl	In mouse hot plate assay	[1][7][9]	
In Vitro Efficacy	EC₅₀ 7.6-fold lower than fentanyl	β-arrestin 2 recruitment assay	[3][7][9]
EC <sub>50</sub> 10.8-fold lower than fentanyl	mini-Gi recruitment assay	[3][7][9]	

# **Downstream Signaling Pathway**

Upon binding to the  $\mu$ -opioid receptor, a G-protein coupled receptor (GPCR), **Bromadol** initiates a cascade of intracellular events characteristic of Gi/o protein activation. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in reduced neuronal excitability and analgesia. The compound also promotes the recruitment of  $\beta$ -arrestin 2.[3][7][9]





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Caption: BDPC-induced µ-opioid receptor signaling cascade.

# **Experimental Protocols**

The characterization of **Bromadol** involves several key experimental procedures, from its chemical synthesis to its pharmacological evaluation.

## **Chemical Synthesis Workflow**

The original synthesis of **Bromadol** was a five-step process developed at Upjohn.[1] It begins with a protected cyclohexanone derivative and introduces the necessary functional groups in a regioselective manner.





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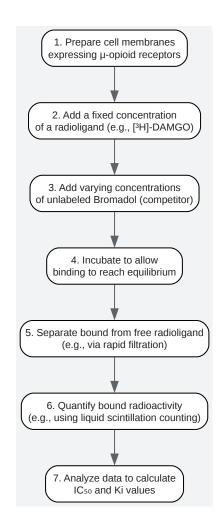
Caption: General workflow for the laboratory synthesis of **Bromadol**.

Methodology: The synthesis starts with the monoketal of cyclohexane-1,4-dione to protect one carbonyl group.[1] The synthesis proceeds through the sequential introduction of the 4-bromophenyl and dimethylamino groups at the C4 position. Following deprotection, the intermediate, 4-(p-bromophenyl)-4-dimethylaminocyclohexanone, undergoes a Grignard reaction with phenethylmagnesium bromide to install the phenylethyl and hydroxyl groups at the C1 position.[7][8] The final step involves purification and separation of the cis and trans isomers, often through crystallization-based methods.[4]

## **Radioligand Binding Assay Protocol**

This assay is used to determine the binding affinity (Ki) of **Bromadol** for the  $\mu$ -opioid receptor. It measures the ability of **Bromadol** to displace a known radioactively labeled ligand from the receptor.





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Caption: Workflow for a competitive radioligand binding assay.

#### Methodology:

- Membrane Preparation: Homogenize tissues or cultured cells expressing the μ-opioid receptor in a suitable buffer and isolate the membrane fraction by centrifugation.
- Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of a high-affinity MOR radioligand (e.g., [³H]-DAMGO), and a range of concentrations of unlabeled **Bromadol**.
- Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.



- Separation: Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the **Bromadol** concentration to generate a competition curve. The IC<sub>50</sub> (concentration of **Bromadol** that inhibits 50% of specific radioligand binding) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

## In Vivo Analgesia Assay: Mouse Hot Plate Test

The hot plate test is a standard method for assessing the analgesic efficacy of compounds in animal models.[1][3][7][9]

#### Methodology:

- Acclimation: Acclimate mice to the testing room and handling procedures.
- Baseline Measurement: Place each mouse individually on a hot plate maintained at a
  constant temperature (e.g., 55 ± 0.5°C) and record the latency to a nociceptive response
  (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue
  damage.
- Compound Administration: Administer Bromadol or a vehicle control to the mice via a specific route (e.g., intraperitoneal injection).
- Post-treatment Measurement: At set time points after administration, place the mice back on the hot plate and measure their response latencies.
- Data Analysis: The analgesic effect is quantified as the increase in latency time compared to the baseline measurement. Data are often expressed as the Maximum Possible Effect (%MPE) to normalize the results. Potency is determined by constructing a dose-response curve and calculating the ED<sub>50</sub> value.



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